1,3,5-Tris(2-methylphenyl)benzene
Overview
Description
1,3,5-Tris(2-methylphenyl)benzene is a 1,3,5 tris substituted benzene . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of conventional methods or microwave irradiation . Using microwave irradiation can yield the desired products in less time, with a good yield and higher purity . Another method involves the Suzuki-Miyaura cross-coupling reactions of 2-aminophenylboronic acid with 1,3,5-triiodobenzene .Molecular Structure Analysis
The molecular structure of this compound has been studied using single-crystal X-ray diffraction experiments . These studies revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used to construct coordination polymers in combination with copper ions . The carbonization of these linkers can afford a microporous carbon that shows type I adsorption-desorption isotherm .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 184-188 °C . It also exhibits excellent light capture capability .Scientific Research Applications
Crystal Chemistry and Molecular Complexes
1,3,5-Tris(2-methylphenyl)benzene has been studied for its role in crystal chemistry. Its structural properties enable it to form molecular complexes with other trigonal molecules. For instance, its interactions with 1,3,5-trinitrobenzene (TNB) have been explored, highlighting how the substitution of moieties with similar shape and size doesn't significantly change the overall packing in these complexes. This understanding is crucial in the engineering of crystal structures for applications like non-linear optical materials (Thallapally et al., 2000).
Chemo-Sensing and Fluorescence
Modified versions of this compound have been developed as fluorescent chemo-sensors. For example, derivatives have shown significant fluorescence quenching in the presence of picric acid, making them useful in selective sensing applications (Vishnoi et al., 2015).
Catalysis
1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been used as an efficient catalyst in organic synthesis, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Its catalytic properties offer advantages like excellent yields and eco-friendly reaction conditions, suggesting potential for diverse catalytic applications (Karimi-Jaberi et al., 2012).
Electrochemical Properties
1,3,5-Tris(oligothienyl)benzenes, which are related to this compound, have been investigated for their electrochemical properties. Their potential in developing conducting polymers through electropolymerization has been a key area of research (Chérioux & Guyard, 2001).
Surface Covalent Organic Frameworks
The reaction involving 1,3,5-Tris(4-hydroxyphenyl)benzene, a compound similar to this compound, leads to the formation of surface covalent organic frameworks (COFs). These frameworks have significant implications in areas like material science, owing to their hexagonal cavity structures and stability (Marele et al., 2012).
Amorphous Molecular Materials
Compounds derived from this compound have been identified as a novel class of amorphous molecular materials. Their ability to form stable amorphous glasses and their high glass-transition temperatures make them suitable for various applications in material science (Ishikawa et al., 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3,5-tris(2-methylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24/c1-19-10-4-7-13-25(19)22-16-23(26-14-8-5-11-20(26)2)18-24(17-22)27-15-9-6-12-21(27)3/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLTGIQCDVQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C3=CC=CC=C3C)C4=CC=CC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434707 | |
Record name | 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87226-88-8 | |
Record name | 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87226-88-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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